An In-depth Technical Guide to the Chemical Formula and Structure of Nickel(II) Bromide Hydrates
An In-depth Technical Guide to the Chemical Formula and Structure of Nickel(II) Bromide Hydrates
This guide provides a comprehensive technical overview of nickel(II) bromide and its hydrated forms, designed for researchers, scientists, and professionals in drug development and materials science. It delves into the chemical formula, crystal structure, synthesis, and characterization of these inorganic compounds, offering field-proven insights and detailed experimental protocols.
Introduction to Nickel(II) Bromide and its Hydrates
Nickel(II) bromide, an inorganic compound with the chemical formula NiBr₂, is a versatile material with applications in catalysis, electroplating, and as a precursor in the synthesis of other nickel compounds.[1] Its ability to form various hydrates, compounds that incorporate water molecules into their crystal structure, is a key aspect of its chemistry. The general chemical formula for nickel(II) bromide hydrate is NiBr₂(H₂O)ₓ, where 'x' can be 0 for the anhydrous form, as well as 2, 3, or 6 for the known hydrated species.[2] The degree of hydration significantly influences the compound's physical and chemical properties, including its color, crystal structure, and thermal stability. The anhydrous material is a yellow-brown solid, while the hydrated forms are typically green crystalline solids.[2]
Chemical Formula and Stoichiometry
The stoichiometry of water molecules in the crystal lattice defines the specific hydrate of nickel(II) bromide. The most common and well-characterized forms are:
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Anhydrous Nickel(II) Bromide (NiBr₂): Contains no water of crystallization.
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Nickel(II) Bromide Dihydrate (NiBr₂·2H₂O): Incorporates two water molecules per formula unit.
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Nickel(II) Bromide Trihydrate (NiBr₂·3H₂O): Incorporates three water molecules per formula unit.[3]
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Nickel(II) Bromide Hexahydrate (NiBr₂·6H₂O): Incorporates six water molecules per formula unit.
The precise hydration state is crucial for experimental reproducibility and for understanding the material's behavior in various applications.
Molecular and Crystal Structure
The coordination environment of the nickel(II) ion and the arrangement of atoms in the crystal lattice are fundamental to the properties of nickel(II) bromide hydrates. In all known forms, the nickel(II) ion typically adopts an octahedral coordination geometry.[2]
Anhydrous Nickel(II) Bromide (NiBr₂)
Anhydrous NiBr₂ adopts the cadmium chloride (CdCl₂) crystal structure, which is characterized by a layered lattice.[4] The nickel(II) ions are octahedrally coordinated to six bromide ions. It crystallizes in the trigonal crystal system with the space group R-3m.[5]
| Parameter | Value | Source |
| Crystal System | Trigonal | [5] |
| Space Group | R-3m | [5] |
| a, b | 3.67 Å | [5] |
| c | 19.61 Å | [5] |
| α, β | 90.00° | [5] |
| γ | 120.00° | [5] |
Nickel(II) Bromide Hexahydrate (NiBr₂·6H₂O)
The hexahydrate is the most common hydrated form and its crystal structure has been well-characterized. It consists of discrete molecules of trans-[NiBr₂(H₂O)₄] and two additional water molecules of crystallization.[2] In the complex, the nickel(II) ion is octahedrally coordinated to two bromide ions and four water molecules. The two bromide ions are in a trans configuration.
Nickel(II) Bromide Dihydrate (NiBr₂·2H₂O)
The dihydrate is understood to have a linear chain structure, similar to the corresponding nickel(II) chloride dihydrate.[2] In this structure, the nickel(II) ions are octahedrally coordinated, with bridging bromide ions linking the nickel centers into polymeric chains.
Nickel(II) Bromide Trihydrate (NiBr₂·3H₂O)
The crystal structure of the trihydrate has not been definitively confirmed by X-ray crystallography.[2] However, it is presumed to also adopt a chain-like structure.[2]
Synthesis of Nickel(II) Bromide Hydrates
The synthesis of specific nickel(II) bromide hydrates requires careful control of reaction conditions. The choice of starting materials and purification methods is critical to obtaining the desired hydration state.
Synthesis of Nickel(II) Bromide Hexahydrate (NiBr₂·6H₂O)
A common and straightforward method for preparing the hexahydrate involves the reaction of a nickel(II) salt with hydrobromic acid.
Protocol:
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Reaction Setup: In a well-ventilated fume hood, dissolve nickel(II) carbonate (NiCO₃) or nickel(II) oxide (NiO) in a slight excess of 48% hydrobromic acid (HBr). The reaction with carbonate will be accompanied by the evolution of carbon dioxide gas.
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Heating and Dissolution: Gently heat the mixture with stirring until all the nickel salt has dissolved, resulting in a clear green solution.
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Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
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Isolation and Washing: Collect the resulting green crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold distilled water to remove any excess acid.
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Drying: Dry the crystals in a desiccator over a suitable drying agent, such as silica gel.
Causality of Experimental Choices: The use of a slight excess of hydrobromic acid ensures the complete conversion of the nickel starting material. Slow cooling is crucial for the formation of well-defined crystals. Washing with ice-cold water minimizes the dissolution of the product while removing impurities.
Synthesis of Lower Hydrates and Anhydrous NiBr₂
The lower hydrates and the anhydrous form are typically prepared by the controlled dehydration of the hexahydrate.
Protocol for Dehydration:
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Apparatus: Place a known amount of NiBr₂·6H₂O in a thermogravimetric analyzer (TGA) or a tube furnace with a controlled atmosphere and temperature program.
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Dehydration to Dihydrate: Heat the hexahydrate to approximately 80-100°C under a flow of inert gas (e.g., nitrogen). The mass loss should correspond to the removal of four water molecules.
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Dehydration to Anhydrous NiBr₂: To obtain the anhydrous form, heat the hexahydrate to a temperature of about 140°C.[4] Complete dehydration is indicated by the cessation of mass loss and a color change from green to yellow-brown.
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Handling: Anhydrous NiBr₂ is hygroscopic and should be handled and stored in a dry atmosphere, such as a glovebox or a desiccator with a strong desiccant.
Causality of Experimental Choices: The use of a controlled heating program allows for the stepwise removal of water molecules, enabling the isolation of specific lower hydrates. An inert atmosphere prevents the formation of nickel oxides at elevated temperatures.
Characterization Techniques
A combination of analytical techniques is employed to confirm the chemical formula and elucidate the structure of nickel(II) bromide hydrates.
X-Ray Diffraction (XRD)
XRD is a powerful non-destructive technique for identifying the crystalline phases and determining the crystal structure of materials.
Powder XRD Protocol:
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Sample Preparation: Finely grind a small amount of the nickel(II) bromide hydrate sample to a homogenous powder using an agate mortar and pestle.
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Sample Mounting: Mount the powdered sample onto a sample holder, ensuring a flat and level surface.
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Data Collection: Place the sample holder in the diffractometer. Set the instrument to scan over a relevant 2θ range (e.g., 10-80°) with a suitable step size and scan speed.
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Data Analysis: The resulting diffraction pattern is a plot of intensity versus 2θ. The positions and relative intensities of the diffraction peaks are unique to each crystalline phase and can be compared to reference patterns from crystallographic databases (e.g., the International Centre for Diffraction Data - ICDD) for phase identification.
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for studying the thermal stability and dehydration processes of hydrated salts.
TGA/DSC Protocol:
-
Sample Preparation: Accurately weigh a small amount (5-10 mg) of the nickel(II) bromide hydrate into an appropriate TGA/DSC pan (e.g., alumina or platinum).
-
Instrument Setup: Place the sample pan and an empty reference pan into the instrument.
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Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen or air).
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Data Analysis: The TGA curve plots the mass of the sample as a function of temperature, revealing mass loss steps corresponding to dehydration. The DSC curve plots the heat flow to or from the sample, showing endothermic or exothermic events associated with phase transitions or reactions.
The TGA data can be used to quantitatively determine the number of water molecules lost at each step, confirming the initial hydration state of the sample. For example, the thermal decomposition of NiBr₂·6H₂O is expected to show distinct mass loss steps corresponding to the sequential removal of water molecules.
Safety and Handling
Nickel(II) bromide and its hydrates are classified as hazardous materials. They are harmful if swallowed and may cause an allergic skin reaction.[6] Furthermore, nickel compounds are considered to be carcinogenic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling these compounds. All work should be conducted in a well-ventilated fume hood.
Conclusion
A thorough understanding of the chemical formula and structure of nickel(II) bromide and its hydrates is essential for their effective application in research and industry. The distinct properties of the anhydrous, dihydrate, trihydrate, and hexahydrate forms necessitate careful synthesis and characterization to ensure the use of the appropriate material for a given purpose. The experimental protocols and characterization workflows detailed in this guide provide a solid foundation for the successful investigation and utilization of these important inorganic compounds.
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